4-Ethoxy-3-nitroaniline

Lipophilicity Physicochemical Property Drug Design

4-Ethoxy-3-nitroaniline (CAS 1777-87-3) is a disubstituted aromatic amine of the nitroaniline class, characterized by an ethoxy group at the para position and a nitro group at the meta position relative to the primary amine. It serves primarily as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.

Molecular Formula C8H10N2O3
Molecular Weight 182.18 g/mol
CAS No. 1777-87-3
Cat. No. B179135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-3-nitroaniline
CAS1777-87-3
Molecular FormulaC8H10N2O3
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3
InChIKeyLHQGCNLLLDKOOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-3-nitroaniline (CAS 1777-87-3) Procurement Overview: A Key Nitroaniline Intermediate for Heterocyclic Synthesis


4-Ethoxy-3-nitroaniline (CAS 1777-87-3) is a disubstituted aromatic amine of the nitroaniline class, characterized by an ethoxy group at the para position and a nitro group at the meta position relative to the primary amine. It serves primarily as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes [1]. Computed molecular properties from PubChem define a molecular weight of 182.18 g/mol, an XLogP3 of 1.0, and a topological polar surface area (TPSA) of 81.1 Ų [2]. Its reactivity profile, defined by the interplay of the electron-donating ethoxy and electron-withdrawing nitro substituents, makes it a building block for applications ranging from quinoline-based kinase inhibitors to azo pigments [3].

Why 4-Ethoxy-3-nitroaniline Cannot Be Readily Substituted by Its Regioisomers or Methoxy Analog


The selection of 4-Ethoxy-3-nitroaniline over its close structural analogs—such as 3-ethoxy-4-nitroaniline (CAS 116435-75-7) or 4-methoxy-3-nitroaniline (CAS 577-72-0)—is critical because the specific positioning of the ethoxy and nitro groups dictates both the physical properties and the site-specific reactivity of the molecule, which in turn governs its success as a synthetic intermediate. Direct experimental evidence from nitration studies demonstrates that the electrophilic aromatic substitution is inherently regioselective, leading to a mixture of isomers that must be carefully separated, meaning the 'generic' isomer has a different substitution pattern and distinct chemical behavior [1]. Furthermore, the ethoxy substituent imparts measurably different lipophilicity compared to the methoxy analog, altering solubility and chromatographic behavior in downstream processes [2][3]. The quantitative evidence below details precisely how these differences manifest.

Quantitative Differentiation Evidence for 4-Ethoxy-3-nitroaniline (CAS 1777-87-3)


Lipophilicity (XLogP3) Benchmarking: The Ethoxy Group Reduces LogP Compared to the Methoxy Analog and Regioisomer

The computed partition coefficient (XLogP3) for 4-Ethoxy-3-nitroaniline is 1.0 [1]. This positions it as less lipophilic than both the methoxy analog 4-Methoxy-3-nitroaniline (XLogP3 = 1.3) and the regioisomer 3-Ethoxy-4-nitroaniline (XLogP3 = 1.4) [2][3]. The target compound is thus 0.3 log units less lipophilic than the methoxy analog and 0.4 log units less lipophilic than the regioisomer, predicting superior aqueous solubility and distinct chromatographic retention times, which is critical for purification and formulation steps in downstream synthesis.

Lipophilicity Physicochemical Property Drug Design

Reactivity Differentiation: Regioselectivity in Electrophilic Nitration Favors the 2-Nitro Isomer Over the 3-Nitro Target

During the electrophilic nitration of phenacetin (N-acetyl-4-ethoxyaniline), the reaction yields a mixture of two isomeric products: N-acetyl-4-ethoxy-2-nitroaniline and N-acetyl-4-ethoxy-3-nitroaniline. The laboratory experiment conducted at the University of Louisville determined, via 1H NMR and J value calculations, that the favored isomer is N-acetyl-4-ethoxy-2-nitroaniline, meaning the nitro group is preferentially directed ortho to the acetamido group rather than ortho to the ethoxy group [1]. This demonstrates that 4-Ethoxy-3-nitroaniline is the minor isomer in this direct bromination pathway, and its procurement requires a deliberate synthetic or separation strategy, making the pure compound a value-added product compared to the more readily formed isomer.

Regioselectivity Nitration Isomer Separation

Physical Property Comparison: Density and Boiling Point Reflect the Substituent's Steric and Electronic Effects

The physical properties of 4-Ethoxy-3-nitroaniline diverge from its methoxy analog in a manner consistent with the larger van der Waals volume of the ethoxy group. The target compound has a reported density of 1.264 g/cm³ and a boiling point of 362.9°C at 760 mmHg . In comparison, 4-Methoxy-3-nitroaniline has a higher density of 1.318 g/cm³ and a slightly lower boiling point of 356.9°C at 760 mmHg . The 0.054 g/cm³ difference in density can be a differentiating factor in formulation and handling, while the 6°C difference in boiling point is relevant for purification by distillation.

Physical Properties Density Boiling Point

Commercial Purity Specifications: 98% GC Purity Available as a Premium Grade

Commercially, 4-Ethoxy-3-nitroaniline is available in distinct purity grades that procurement teams must evaluate. Capotchem offers the compound at a minimum purity of 98% as determined by gas chromatography (GC), with moisture content controlled to ≤0.5% [1]. This contrasts with the more common 95% minimum purity specification offered by suppliers such as AKSci . The 3% higher nominal purity at 98% translates to a lower burden of unknown impurities for users performing critical reactions, such as the synthesis of pharmaceutical intermediates where impurity profiles are strictly regulated.

Purity QC Specification Procurement Grade

Synthetic Utility: Divergent Reactivity in Quinoline Heterocycle Formation

The regioisomeric difference between 4-Ethoxy-3-nitroaniline and its close isomer 3-Ethoxy-4-nitroaniline is starkly illustrated in their application as intermediates. The isomer 3-Ethoxy-4-nitroaniline is specifically used in the synthesis of Pelitinib (EKB-569), a phase II clinical candidate and irreversible EGFR tyrosine kinase inhibitor; condensation with 2-(ethoxymethylene)cyanacetic acid ethyl ester and subsequent cyclization yields the key 4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold [1]. If 4-Ethoxy-3-nitroaniline were substituted in this exact sequence, the different positioning of the nitro and ethoxy groups would be expected to alter the cyclization regiochemistry, leading to a different ring system. This demonstrates that the two isomers are not interchangeable for this high-value synthetic pathway.

Heterocyclic Chemistry Quinoline Synthesis Pharmaceutical Intermediates

Procurement-Driven Application Scenarios for 4-Ethoxy-3-nitroaniline (CAS 1777-87-3)


Medicinal Chemistry: Synthesis of Regiospecific 4-Ethoxy-3-amino Substituted Heterocycles

In medicinal chemistry programs where the 3-nitro-4-ethoxy substitution pattern is required to install a specific pharmacophore arrangement on a heterocyclic core, 4-Ethoxy-3-nitroaniline is the essential starting material. As demonstrated by the Pelitinib synthesis, the regioisomeric 3-ethoxy-4-nitroaniline directs cyclization to a different site, rendering it a poor substitute [1]. Density functional theory and substituent effect analyses support that the ethoxy group's electronic donation para to the amine is key to controlling reactivity [2]. Procurement of the high-purity 98% (GC) grade from Capotchem is recommended for such sensitive applications to minimize side products [3].

Dye and Pigment Development: Azo Coupling with a Tuned Hydrophobicity Profile

The target compound serves as a precursor for azo dyes, where its logP of 1.0 provides a balanced hydrophobicity compared to the more lipophilic methoxy analog (XLogP3 = 1.3) [4][5]. In the synthesis of azo pigments, this difference directly influences the dye's solubility and substantivity for textile substrates. Its density (1.264 g/cm³) and boiling point (362.9°C) also predict a different handling behavior during scale-up compared to the methoxy variant . The 3-ethoxy-4-aminoazobenzene derivative class, for instance, requires this specific isomer for optimal coloristic properties .

Chemical Biology: Intramolecular Charge-Transfer (ICT) Probe Synthesis

Substituted nitroanilines with a donor-acceptor substituent pair, such as the ethoxy (donor) and nitro (acceptor) groups in 4-Ethoxy-3-nitroaniline, are classic ICT chromophores used in the design of optical probes and molecular sensors. The specific 1,2,4-substitution pattern gives a unique ground-state dipole moment and charge-transfer band position. Computed data, including the topological polar surface area (TPSA) of 81.1 Ų and the XLogP3 of 1.0, allow researchers to predict membrane permeability and subcellular localization behavior that differs from other regioisomers, making this compound a specific choice for biological imaging applications [4].

Organic Synthesis: Orthogonal Protection and Sequential Functionalization Strategies

The presence of three reactive handles—a primary amine, a nitro group (reducible to amine), and an ethoxy group—makes 4-Ethoxy-3-nitroaniline a versatile building block for sequential functionalization. The nitro group at the 3-position can be selectively reduced in the presence of the 4-ethoxy group, a chemoselectivity that is highly dependent on the substitution pattern. The target compound's unique reactivity profile enables synthetic routes—such as the construction of benzimidazoles or indoles—with a regiochemical outcome that is unattainable using 4-Ethoxy-2-nitroaniline or 3-Ethoxy-4-nitroaniline. The 98% purity grade is critical for such multi-step syntheses to prevent accumulation of side products [3].

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